1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone
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Overview
Description
1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone is a synthetic organic compound characterized by the presence of a dimethylamino group, a propylamino group, an iodine atom, and an ethanone moiety
Preparation Methods
The synthesis of 1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone typically involves multi-step organic reactions. One common synthetic route starts with the iodination of a phenyl ring, followed by the introduction of the ethanone group. The dimethylamino and propylamino groups are then added through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.
Chemical Reactions Analysis
1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles
Properties
Molecular Formula |
C13H19IN2O |
---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
1-[3-[3-(dimethylamino)propylamino]-4-iodophenyl]ethanone |
InChI |
InChI=1S/C13H19IN2O/c1-10(17)11-5-6-12(14)13(9-11)15-7-4-8-16(2)3/h5-6,9,15H,4,7-8H2,1-3H3 |
InChI Key |
PZROTALNMQJNLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)NCCCN(C)C |
Origin of Product |
United States |
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